molecular formula C8H8ClNO2 B1309103 Methyl 5-amino-2-chlorobenzoate CAS No. 42122-75-8

Methyl 5-amino-2-chlorobenzoate

Cat. No.: B1309103
CAS No.: 42122-75-8
M. Wt: 185.61 g/mol
InChI Key: LBNPBOFVHYOPIB-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chlorobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-chlorobenzoate to form methyl 2-chloro-5-nitrobenzoate, followed by reduction of the nitro group to an amino group using reducing agents such as tin chloride in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoates depending on the nucleophile used in the reaction.

    Reduction Products: Amino derivatives with different functional groups.

    Oxidation Products: Nitroso or nitro derivatives.

Scientific Research Applications

Methyl 5-amino-2-chlorobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 5-chloro-2-nitrobenzoate
  • Methyl 2-chloro-5-nitrobenzoate

Comparison: Methyl 5-amino-2-chlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as methyl 2-amino-5-chlorobenzoate, it may exhibit different chemical and biological properties due to the distinct electronic and steric effects of the substituents .

Properties

IUPAC Name

methyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNPBOFVHYOPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409457
Record name methyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42122-75-8
Record name methyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Amino-2-chlorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-5-aminobenzoic acid (1.5 g, 8.74 mmol) was dissolved in methanol (8 ml) and sulphuric acid (1 ml) was added drop wise with stirring. The reaction mixture was then heated to 86° C. for 18 hr then allowed to cool to room temperature before solvent was removed in vacuo. The resultant purple solid was then dissolved in water and 5M NaOH solution was added until pH 7 was reached. This was then washed with ethyl acetate. The organics were dried over Na2SO4 and solvent was removed in vacuo to give the title compound as a purple oil (1.51 g, 8.12 mmol, 93%): LCMS: [M+H]+=186, Rt=0.88 min, 95% purity.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 10 g of 2-chloro-5-(amino)benzoic acid in 250 mL of methanol was saturated with HCl (gas) and stirred for 16 h. The solution was concentrated in vacuo, diluted with water, made neutral with 5N NaOH and extracted twice with ether. The organic layers were washed with a portion of brine, combined, dried over sodium sulfate and evaporated to afford 10 g of title compound as a slightly pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-5-nitro-benzoic acid methyl ester 15 (4.3 g, 20.2 mmol), SnCl2-2H2O (45.5 g, 201.8 mmol) and ethanol (100 mL) were combined into a sealed pressure vial and was sonicated for 2 hr. The solvent was concentrated and the residue was dissolved in EtOAc, washed with NaHCO3, brine, dried over MgSO4 and filtered. The solvent was evaporated to give the desired product 16 (2.8 g, 73%).
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
45.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods IV

Procedure details

To a slurry of 5-amino-2-chloro-benzoic acid (20.0 g, 0.12 mol) in methanol (150 mL) was added concentrated sulfuric acid (25 mL). The resulting reaction was heated at reflux for 4 hours, cooled, and concentrated in vacuo. The residual was taken up in water and neutralized with Na2CO3. The aqueous was extracted with CH2Cl2 (3×). The organics were dried over sodium sulfate and concentrated in vacuo to yield the above named compound (14.0 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-amino-2-chloro-benzoic acid (50 g, 291 mmol) in methanol (300 mL) was added thionyl chloride (45 mL, 605 mmol) dropewise at 0° C. Then the mixture solution was refluxed for 12 hours before cooling to room temperature. Then the reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (500 mL), washed with saturated aqueous sodium bicarbonate solution (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 5-amino-2-chloro-benzoic acid methyl ester (54 g, quant.) as a pale-white solid: LC/MS m/e calcd for C8H8ClNO2 (M+H)+: 186.61, observed: 185.9.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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